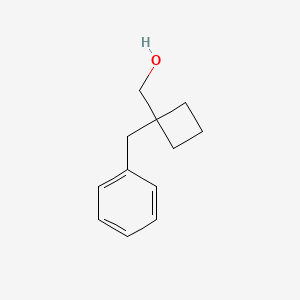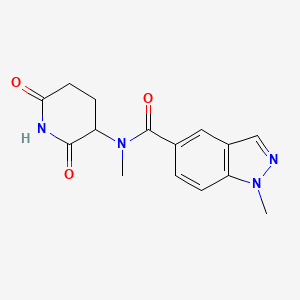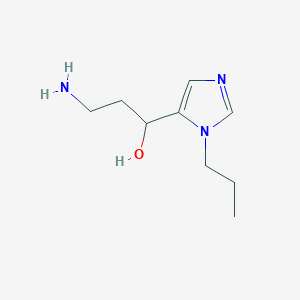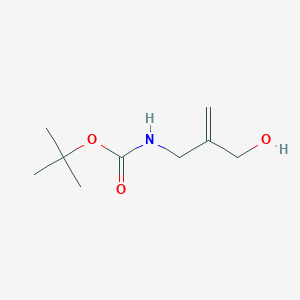![molecular formula C10H24Cl2N2 B13556559 trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride](/img/structure/B13556559.png)
trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride: is a chemical compound with the molecular formula C10H22N2. It is commonly used as a building block in various chemical syntheses and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, cyanides, and thiolates are often employed in substitution reactions.
Major Products Formed:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted cyclohexanamines
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics .
Biology: The compound is used in biological research to study the effects of amine-containing compounds on biological systems. It is also used in the development of new pharmaceuticals .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is used in the synthesis of drugs that target specific receptors in the body .
Industry: In the industrial sector, the compound is used in the production of various chemicals and materials. It is also employed in the development of new industrial processes and technologies .
Mecanismo De Acción
The mechanism of action of trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- trans-4-[(Dimethylamino)methyl]cyclohexanamine dihydrochloride
- trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride
Comparison: Compared to similar compounds, trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride exhibits unique properties such as higher stability and reactivity. Its specific molecular structure allows for more efficient interactions with biological targets, making it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C10H24Cl2N2 |
|---|---|
Peso molecular |
243.21 g/mol |
Nombre IUPAC |
4-[2-(dimethylamino)ethyl]cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C10H22N2.2ClH/c1-12(2)8-7-9-3-5-10(11)6-4-9;;/h9-10H,3-8,11H2,1-2H3;2*1H |
Clave InChI |
CMMFOOCKXGFHMC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1CCC(CC1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Bicyclo[5.1.0]octan-8-amine hydrochloride](/img/structure/B13556514.png)









